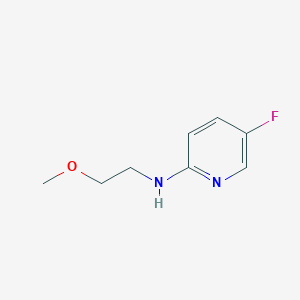
5-氟-N-(2-甲氧基乙基)吡啶-2-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-fluoro-N-(2-methoxyethyl)pyridin-2-amine: is a chemical compound with the molecular formula C8H11FN2O and a molecular weight of 170.18 g/mol
科学研究应用
5-fluoro-N-(2-methoxyethyl)pyridin-2-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying biological systems, as fluorine atoms can act as probes in various biochemical assays.
Medicine: Fluorinated compounds are often explored for their potential therapeutic properties, including their use as enzyme inhibitors or receptor ligands.
Industry: The compound can be used in the development of new materials with unique properties, such as increased stability or reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 5-fluoro-N-(2-methoxyethyl)pyridin-2-amine, often involves nucleophilic substitution reactions. One common method is the nucleophilic substitution of a nitro group by fluorine . This reaction typically requires the use of fluorinating agents such as potassium fluoride (KF) or cesium fluoride (CsF) under specific conditions, such as elevated temperatures and the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for fluorinated pyridines may involve large-scale nucleophilic substitution reactions using optimized conditions to ensure high yield and purity. The choice of fluorinating agents and reaction conditions can vary depending on the specific requirements of the production process.
化学反应分析
Types of Reactions
5-fluoro-N-(2-methoxyethyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives.
作用机制
The mechanism by which 5-fluoro-N-(2-methoxyethyl)pyridin-2-amine exerts its effects depends on its specific application. In biological systems, the fluorine atom can interact with various molecular targets, such as enzymes or receptors, altering their activity. The compound’s unique structure allows it to participate in specific binding interactions, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
5-fluoropyridine: A simpler fluorinated pyridine derivative.
2-methoxyethylamine: A related compound with a similar side chain but lacking the fluorine atom.
N-(2-methoxyethyl)pyridin-2-amine: A non-fluorinated analog of 5-fluoro-N-(2-methoxyethyl)pyridin-2-amine.
Uniqueness
5-fluoro-N-(2-methoxyethyl)pyridin-2-amine is unique due to the presence of both a fluorine atom and a methoxyethyl side chain. This combination imparts distinct chemical properties, such as increased lipophilicity and altered electronic characteristics, which can influence its reactivity and interactions with other molecules.
属性
IUPAC Name |
5-fluoro-N-(2-methoxyethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O/c1-12-5-4-10-8-3-2-7(9)6-11-8/h2-3,6H,4-5H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMXQHVQNWMJQGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC=C(C=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
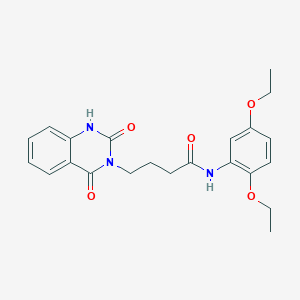
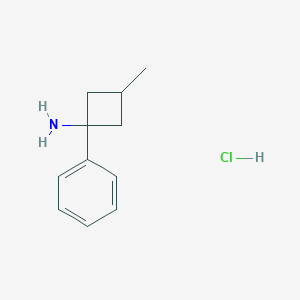
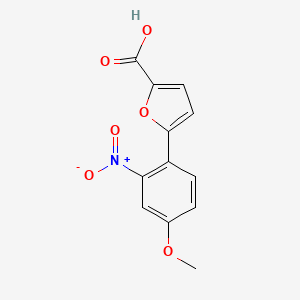

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2401555.png)
![(3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazin-7-yl)-(3,5-dimethyl-1-adamantyl)methanone](/img/structure/B2401556.png)

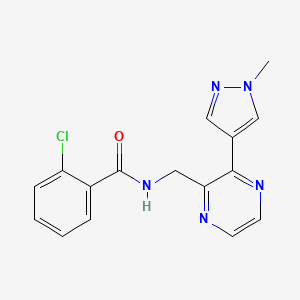
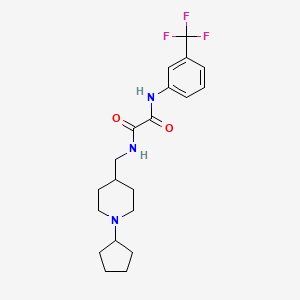
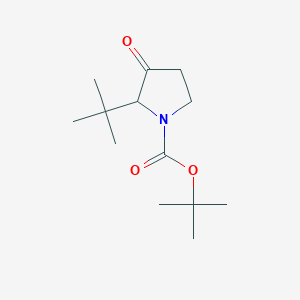
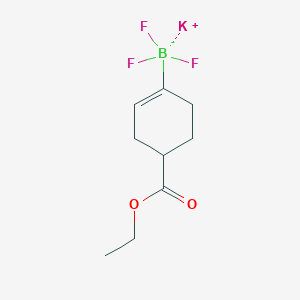
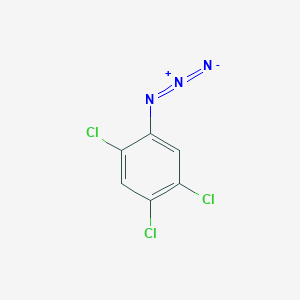
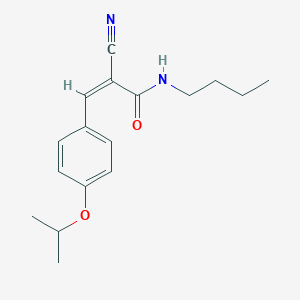
![1-(2-Methylpropyl)-decahydropyrido[4,3-e][1,4]oxazepine dihydrochloride](/img/structure/B2401573.png)
